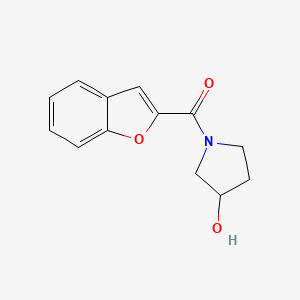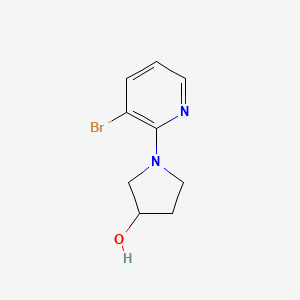
1-(3-Bromopyridin-2-yl)pyrrolidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromopyridin-2-yl)pyrrolidin-3-ol is an organic compound with the molecular formula C9H11BrN2O It features a bromopyridine moiety attached to a pyrrolidin-3-ol structure
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Bromopyridin-2-yl)pyrrolidin-3-ol can be synthesized through several methods. One common approach involves the bromination of 2-pyridylpyrrolidin-3-ol using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: For industrial-scale production, the synthesis might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production efficiently.
化学反应分析
Types of Reactions: 1-(3-Bromopyridin-2-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The hydroxyl group in the pyrrolidin-3-ol moiety can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as DMF (Dimethylformamide).
Oxidation: PCC in dichloromethane or KMnO4 in aqueous conditions.
Reduction: LiAlH4 in anhydrous ether or THF (Tetrahydrofuran).
Major Products:
Substitution: Formation of 1-(3-aminopyridin-2-yl)pyrrolidin-3-ol or 1-(3-thiocyanatopyridin-2-yl)pyrrolidin-3-ol.
Oxidation: Formation of 1-(3-bromopyridin-2-yl)pyrrolidin-3-one.
Reduction: Formation of 1-(2-pyridyl)pyrrolidin-3-ol.
科学研究应用
1-(3-Bromopyridin-2-yl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
作用机制
The mechanism by which 1-(3-Bromopyridin-2-yl)pyrrolidin-3-ol exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can facilitate binding to biological macromolecules, while the pyrrolidin-3-ol structure can enhance solubility and bioavailability.
相似化合物的比较
- 1-(3-Chloropyridin-2-yl)pyrrolidin-3-ol
- 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-ol
- 1-(3-Iodopyridin-2-yl)pyrrolidin-3-ol
Comparison: 1-(3-Bromopyridin-2-yl)pyrrolidin-3-ol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.
属性
CAS 编号 |
1289009-46-6 |
|---|---|
分子式 |
C9H11BrN2O |
分子量 |
243.1 g/mol |
IUPAC 名称 |
1-(3-bromopyridin-2-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C9H11BrN2O/c10-8-2-1-4-11-9(8)12-5-3-7(13)6-12/h1-2,4,7,13H,3,5-6H2 |
InChI 键 |
ZKGVRYQDZBXSEB-UHFFFAOYSA-N |
SMILES |
C1CN(CC1O)C2=C(C=CC=N2)Br |
规范 SMILES |
C1CN(CC1O)C2=C(C=CC=N2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(Quinolin-2-yloxy)cyclohexyl]amine](/img/structure/B1468506.png)
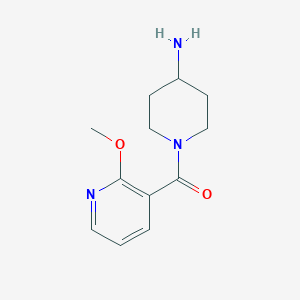
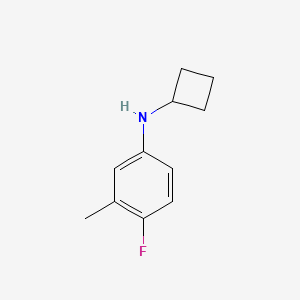
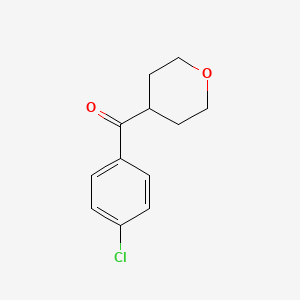
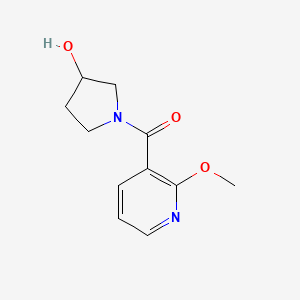
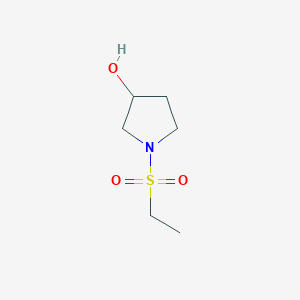
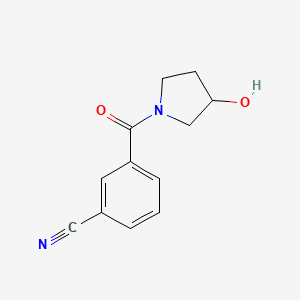
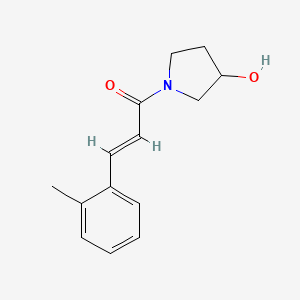
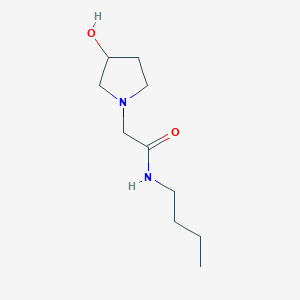
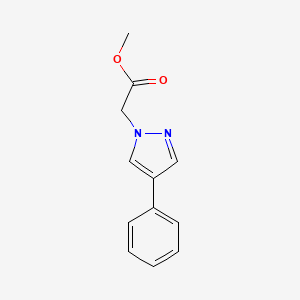
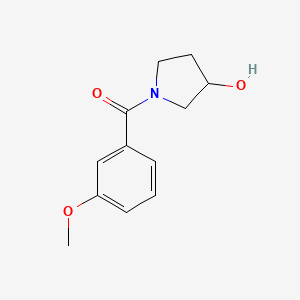
![1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol](/img/structure/B1468524.png)
![1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-ol](/img/structure/B1468528.png)
